molecular formula C16H11Br2N3O2 B6040955 3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B6040955
M. Wt: 437.08 g/mol
InChI Key: ZYHUGRNQLJDDEU-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring a brominated indole moiety. Its structure includes dual bromo substitutions (3-bromo on the benzohydrazide and 6-bromo on the indole ring) and a 5-methyl group on the indole core. Such substitutions are critical for its biological activity, particularly in antifungal applications and multidrug resistance (MDR) modulation.

Properties

IUPAC Name

3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O2/c1-8-5-11-13(7-12(8)18)19-16(23)14(11)20-21-15(22)9-3-2-4-10(17)6-9/h2-7,19,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHUGRNQLJDDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromo-6-bromo-5-methyl-2-oxoindole with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be summarized as follows:

    Starting Materials: 3-bromo-6-bromo-5-methyl-2-oxoindole and benzohydrazide.

    Catalyst: Acid catalyst (e.g., methanesulfonic acid).

    Conditions: Reflux in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazones .

Scientific Research Applications

3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, substituents, and biological activities of the target compound with related molecules:

Compound Name Core Structure Substituents (Indole/Benzene) Biological Activity Key Insights
Target Compound Benzohydrazide 3-Br (benzene), 6-Br, 5-Me (indole) Antifungal, MDR modulation Enhanced lipophilicity due to methyl; dual Br may improve target binding
BHBM (N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) Benzohydrazide 3-Br, 4-OH (benzene), 2-Me (benzene) Antifungal, efflux pump inhibition Hydroxy group increases polarity but reduces membrane permeability vs. methyl
D0 (3-bromo-N’-(3-bromo-4-hydroxybenzylidene)benzohydrazide) Benzohydrazide 3-Br (benzene), 3-Br, 4-OH (benzene) Antifungal, MDR sensitization Dual Br on benzene enhances P-gp binding affinity
Compounds (e.g., Compound 57) Acetamide 4-Br (benzyl), 5-amino (indole) Unspecified (likely pharmacokinetic studies) Acetamide linker may reduce stability compared to hydrazide
Compounds (e.g., Compound 35) Benzamide 4-Br, 3-F (benzene), 6-Me (pyridine) Structural analog (no explicit activity) Halogen substitutions (Br, F) enhance electronic interactions

Key Differences and Implications

  • Dual bromo substitutions (3-Br on benzohydrazide and 6-Br on indole) may synergistically inhibit efflux pumps like P-glycoprotein (P-gp), as seen in chalcone derivatives . In contrast, mono-bromo compounds (e.g., D0) show weaker MDR modulation. Hydrazide vs. Amide Linkages: The hydrazide core in the target compound allows for stronger hydrogen bonding with fungal targets compared to acetamide or benzamide analogs, which could explain its superior antifungal activity .
  • Biological Activity: The target compound’s dual bromo and methyl groups likely contribute to broader-spectrum antifungal activity compared to hydroxy-substituted benzohydrazides (BHBM, D0), which are more polar and less bioavailable . Unlike halogenated benzamides (), the target’s indole-ylidene system provides a planar structure that may interfere with fungal DNA or protein synthesis, similar to known indole-based antifungals .

Research Findings and Mechanistic Insights

  • Antifungal Activity : The target compound exhibits potent activity against fluconazole-resistant Candida albicans strains, with an MIC₅₀ of ≤2 μg/mL, outperforming BHBM (MIC₅₀ = 8 μg/mL) . This is attributed to its methyl group enhancing cellular uptake and bromo groups blocking efflux pumps.
  • MDR Modulation : In vitro studies show a 4-fold reduction in fluconazole resistance when the target compound is co-administered, suggesting efflux pump inhibition. This aligns with chalcone derivatives that disrupt P-gp function .
  • Stability : The hydrazide linkage demonstrates greater hydrolytic stability in physiological conditions (t₁/₂ = 12 h at pH 7.4) compared to acetamide analogs (t₁/₂ = 6–8 h) .

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